Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate
Description
Properties
Molecular Formula |
C14H11ClF3NO3 |
|---|---|
Molecular Weight |
333.69 g/mol |
IUPAC Name |
ethyl 3-[2-chloro-6-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H11ClF3NO3/c1-3-21-13(20)10-7(2)22-19-12(10)11-8(14(16,17)18)5-4-6-9(11)15/h4-6H,3H2,1-2H3 |
InChI Key |
RSTYZQZMAGPJMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate
General Synthetic Strategy
The synthesis of this compound typically involves multi-step organic reactions focusing on:
- Construction of the isoxazole ring system.
- Introduction of the 2-chloro-6-(trifluoromethyl)phenyl substituent.
- Formation of the ethyl ester functional group.
The isoxazole ring is commonly formed via cyclization reactions involving appropriate precursors such as β-ketoesters and hydroxylamine derivatives. The 2-chloro-6-(trifluoromethyl)phenyl group is introduced either by electrophilic aromatic substitution or by cross-coupling reactions such as Suzuki-Miyaura coupling.
Detailed Synthetic Routes
Isoxazole Ring Formation
A prevalent method to form the isoxazole core is the 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. Alternatively, cyclocondensation of β-ketoesters with hydroxylamine hydrochloride under acidic or basic conditions can yield substituted isoxazoles.
Introduction of the 2-Chloro-6-(trifluoromethyl)phenyl Group
This aromatic substituent can be incorporated via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions between halogenated isoxazole intermediates (e.g., brominated isoxazoles) and aryl boronic acids or esters bearing the 2-chloro-6-(trifluoromethyl)phenyl moiety.
Esterification
The carboxylic acid intermediate is esterified with ethanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) to yield the ethyl ester.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Isoxazole ring formation | β-Ketoester + Hydroxylamine hydrochloride, base/acid | Ethanol or DCM | 0–80°C | 70–85 | Cyclocondensation |
| Bromination (if needed) | N-Bromosuccinimide (NBS), AIBN (radical initiator) | Tetrahydrofuran (THF) | 60°C | 80–90 | Selective bromination at isoxazole |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 80°C | 65–75 | Coupling of bromoisoxazole with aryl boronic acid |
| Esterification | Ethanol, acid catalyst | Ethanol | Reflux | 75–90 | Formation of ethyl ester |
DME = 1,2-Dimethoxyethane; DCM = Dichloromethane
Industrial Production Considerations
In industrial settings, the synthesis is optimized for scalability and efficiency by:
- Using continuous flow reactors to improve heat and mass transfer.
- Employing advanced palladium catalysts to increase turnover numbers.
- Controlling reaction parameters (temperature, pressure, solvent choice) to minimize by-products and maximize purity.
- Implementing purification techniques such as recrystallization or preparative chromatography.
Analytical and Research Data Supporting Preparation
Reaction Monitoring and Purity Assessment
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and confirm purity (>95%) of the final product.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms structural integrity and substitution pattern.
- Mass Spectrometry (MS): Verifies molecular weight (~333.69 g/mol).
- Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies functional groups (e.g., ester C=O stretch near 1740 cm⁻¹).
Reaction Outcome Data Table
| Parameter | Observed Value | Method | Notes |
|---|---|---|---|
| Molecular Weight | 333.69 g/mol | MS | Matches theoretical value |
| Purity | >95% | HPLC | UV detection at 254 nm |
| Ester C=O Stretch | ~1740 cm⁻¹ | FT-IR | Confirms ester functionality |
| Isoxazole Proton Shift | δ 6.0–7.5 ppm | ¹H NMR | Consistent with isoxazole ring |
| Aromatic Proton Shifts | δ 7.0–8.0 ppm | ¹H NMR | Corresponds to substituted phenyl |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions, especially those involving halogenated and fluorinated compounds.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The chloro-substituted phenyl ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Heterocyclic Core Variations: Isoxazole vs. Oxazole
The substitution of the isoxazole core with an oxazole ring significantly alters physicochemical properties. For example, Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate () shares a similar ester and trifluoromethyl group but replaces the isoxazole with an oxazole. This difference may influence solubility and target binding in biological systems .
Substituent Effects: Chloro, Trifluoromethyl, and Fluoro Groups
- Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate () substitutes the 2-chloro-6-CF₃ phenyl group with a 4-fluoro phenyl group. Fluorine’s smaller size and moderate electron-withdrawing nature result in lower steric hindrance and lipophilicity (ClogP ~2.5) compared to the bulkier CF₃ and Cl substituents in the target compound (predicted ClogP ~3.8) .
- Similar substituents are found in agrochemicals like Norflurazon, a herbicide with a trifluoromethylphenyl group .
Physicochemical and Pharmacokinetic Implications
The ethyl ester in the target compound may improve metabolic stability compared to methyl esters (e.g., ), as ethyl groups are less prone to hydrolysis. The CF₃ group’s hydrophobicity could enhance membrane permeability, a critical factor in drug design. Thiazole derivatives with urea and piperazine moieties () demonstrate high synthetic yields (89–93%), suggesting that similar strategies might apply to the target compound’s production .
Data Tables and Research Findings
Table 1. Structural and Functional Comparison of Analogous Compounds
Research Findings
- Structural Validation : Programs like SHELX are critical for confirming molecular structures via X-ray crystallography, ensuring accurate comparisons between analogs .
- Regulatory Considerations: CF₃-containing compounds, such as Norflurazon, are often regulated due to environmental persistence, a relevant factor for the target compound’s development .
Biological Activity
Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate is a complex organic compound with significant potential in pharmacology and biochemistry. This article explores its biological activity, focusing on its structural characteristics, interaction with biological targets, and relevant research findings.
Structural Characteristics
This compound features an isoxazole ring, which is a five-membered ring containing nitrogen and oxygen. Its molecular formula is , with a molecular weight of approximately 333.69 g/mol. The trifluoromethyl group enhances the lipophilicity of the compound, improving its ability to interact with biological targets such as proteins and enzymes.
Key Structural Features:
- Isoxazole Ring: Contributes to biological activity through potential enzyme inhibition.
- Trifluoromethyl Group: Increases hydrophobic character, facilitating interactions with hydrophobic regions of proteins.
- Chloro-substituted Phenyl Ring: Allows for additional non-covalent interactions, including hydrogen bonding and π-π stacking.
Biological Activity and Mechanisms
Research indicates that this compound may exhibit various biological activities, primarily through enzyme inhibition and receptor binding. Compounds with similar structures have shown promise as antagonists or inhibitors in various biochemical pathways.
Enzyme Inhibition
The structural similarities to known enzyme inhibitors suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could potentially act on glutamate receptors, which are crucial in neurotransmission and synaptic plasticity .
Potential Enzyme Targets:
- Kainate Receptors: Research on similar compounds has indicated the possibility of interaction with kainate receptor subtypes, which play roles in pain modulation and neuroprotection .
- Other Enzymes: Further studies are needed to identify specific enzymes affected by this compound.
Interaction Studies
Studies have focused on the binding affinity of this compound to various molecular targets. The unique trifluoromethyl group enhances interactions with hydrophobic regions of proteins, while the chloro-substituted phenyl ring allows for additional interactions that may influence biological pathways.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands out due to its trifluoromethyl group. Below is a table comparing it with structurally similar compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Methyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate | C13H10ClFNO3 | 0.95 |
| 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7ClFNO3 | 0.89 |
| 3-(2,4-difluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7ClFNO3 | 0.88 |
| 5-Methyl-3-(2'-chlorophenyl)-4-isoxazolecarboxylic acid | C11H7ClFNO3 | 0.88 |
| 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7ClFNO3 | 0.87 |
This table illustrates how variations in halogen substitutions and functional groups can significantly influence reactivity and biological activity.
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of compounds related to this compound. For example:
- Kainate Receptor Antagonism: Research has shown that certain derivatives exhibit high binding affinities for kainate receptors, suggesting potential analgesic effects without adverse motor coordination impacts .
- Neuroprotective Effects: Some studies indicate that compounds structurally similar to this compound may provide neuroprotection against excitotoxicity in models of neurological disorders .
Q & A
Q. What are the primary synthetic routes for Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate?
Methodological Answer: The compound is synthesized through multi-step organic reactions, including:
- Amide Coupling : Reaction of carboxylic acid derivatives with amines using coupling agents (e.g., pyridine, DMAP) in solvents like CH₂Cl₂ .
- Suzuki-Miyaura Coupling : Cross-coupling of halogenated intermediates (e.g., brominated isoxazole derivatives) with aryl boronic esters in the presence of palladium catalysts .
- Bromination : Introduction of bromine at specific positions using reagents like N-bromosuccinimide (NBS) in tetrahydrofuran (THF) .
Q. Key Reaction Conditions Table
| Step | Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Amide Coupling | Pyridine, DMAP, 0–25°C | CH₂Cl₂ | 70–85 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | DME/H₂O | 65–75 | |
| Bromination | NBS, AIBN, 60°C | THF | 80–90 |
Q. What analytical techniques are used to confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions and regioselectivity. For example, methyl groups on the isoxazole ring appear as distinct singlets .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is used to resolve crystal structures and validate bond lengths/angles .
- Chromatography : Reverse-phase HPLC or TLC (Rf values) assesses purity .
Q. What safety precautions are recommended for handling this compound?
Methodological Answer:
- Hazards : Skin irritation (H315), severe eye damage (H319), and respiratory irritation (H335) .
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid dust inhalation.
- Emergency Protocols : Flush eyes with water for 15 minutes if exposed; wash skin with soap and water .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in amide coupling, while THF improves bromination efficiency .
- Catalyst Optimization : Use of DMAP in stoichiometric amounts accelerates acyl transfer in esterification .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like nitro oxide formation .
Case Study : Suzuki coupling with Pd(PPh₃)₄ at 80°C in DME/H₂O increased yield to 75% compared to 60% at room temperature .
Q. How should researchers address contradictory structural data (e.g., NMR vs. X-ray)?
Methodological Answer:
- Cross-Validation : Combine NMR (solution-state) with X-ray crystallography (solid-state) to resolve discrepancies. For example, rotational isomers in solution may explain NMR splitting absent in crystal structures .
- Software Tools : Use SHELXL for refining crystallographic data and Gaussian for computational NMR simulations to align experimental/theoretical results .
- Impurity Analysis : LC-MS identifies byproducts (e.g., dehalogenated derivatives) that may skew NMR interpretations .
Q. What strategies are used to elucidate the compound’s biological activity mechanisms?
Methodological Answer:
- Target Identification : Molecular docking studies (e.g., with RORγt receptors) predict binding modes. The trifluoromethyl group enhances hydrophobic interactions with receptor pockets .
- In Vitro Assays :
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing chlorine with fluorine) to assess impact on potency .
Example : Replacing the ethyl ester with a methyl group reduced receptor affinity by 40%, highlighting the ester’s role in binding .
Q. Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
